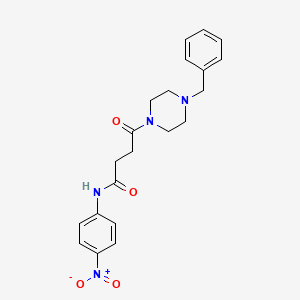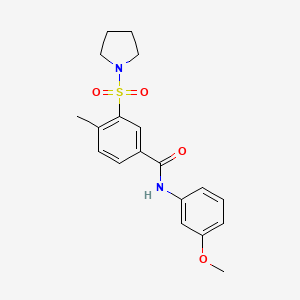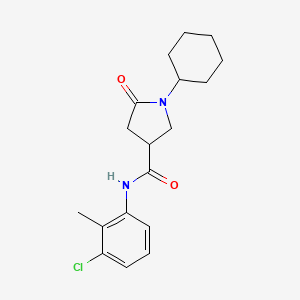![molecular formula C15H17NO4S2 B4238328 N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(3-methyl-2-thienyl)methyl]-2-furamide](/img/structure/B4238328.png)
N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(3-methyl-2-thienyl)methyl]-2-furamide
Descripción general
Descripción
N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(3-methyl-2-thienyl)methyl]-2-furamide is a synthetic compound with potential applications in scientific research. It is a member of the thieno-furan class of compounds, which have been shown to possess a wide range of biological activities. In
Mecanismo De Acción
The mechanism of action of N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(3-methyl-2-thienyl)methyl]-2-furamide involves its ability to modulate the activity of certain enzymes and receptors. As mentioned previously, it inhibits the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the brain. It also binds to the GABA-A receptor, leading to increased inhibitory neurotransmitter activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include increased levels of acetylcholine in the brain, reduced anxiety, and improved sleep. It has also been shown to possess anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(3-methyl-2-thienyl)methyl]-2-furamide in lab experiments is its ability to modulate the activity of certain enzymes and receptors, making it a useful tool for studying the mechanisms of these enzymes and receptors. However, one limitation is that it may not be suitable for all types of experiments, as its effects may be too specific to certain enzymes and receptors.
Direcciones Futuras
There are several future directions for the research of N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(3-methyl-2-thienyl)methyl]-2-furamide. One potential direction is the development of more potent and selective inhibitors of acetylcholinesterase, which could lead to improved treatments for cognitive disorders such as Alzheimer's disease. Another potential direction is the investigation of the compound's anti-inflammatory and antioxidant properties, which could lead to the development of new treatments for inflammatory diseases such as arthritis. Finally, further research could be done to explore the compound's potential as a treatment for anxiety and sleep disorders.
Aplicaciones Científicas De Investigación
N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(3-methyl-2-thienyl)methyl]-2-furamide has potential applications in scientific research due to its ability to modulate the activity of certain enzymes and receptors. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the degradation of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function and memory.
In addition, this compound has been shown to bind to the GABA-A receptor, a receptor that plays a key role in the regulation of neurotransmitter activity in the brain. This binding can lead to increased inhibitory neurotransmitter activity, which has been linked to reduced anxiety and improved sleep.
Propiedades
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(3-methylthiophen-2-yl)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S2/c1-11-4-7-21-14(11)9-16(12-5-8-22(18,19)10-12)15(17)13-3-2-6-20-13/h2-4,6-7,12H,5,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQAGRYCBWHADW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-methyl-4-[4-(4-morpholinyl)phenyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4238252.png)
![N-(3,5-dimethyl-2-oxo-1-phenyl-2,3-dihydro-1H-imidazol-4-yl)-N'-[4-(methylthio)phenyl]urea](/img/structure/B4238257.png)
![N-ethyl-2-methoxy-5-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B4238261.png)

![ethyl 1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4238279.png)


![2-[(5-butyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(1,2-dihydro-5-acenaphthylenyl)acetamide](/img/structure/B4238291.png)
![N-{3-[(3,4-dichlorobenzoyl)amino]propyl}nicotinamide](/img/structure/B4238295.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxylic acid](/img/structure/B4238296.png)
![N-{5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B4238306.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-iodobenzamide](/img/structure/B4238317.png)

